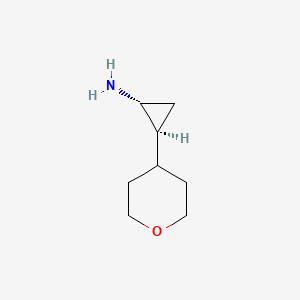
rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” is a chiral compound featuring a cyclopropane ring substituted with an oxan-4-yl group and an amine group. The compound’s stereochemistry is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and organic synthesis, due to their unique properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” typically involves the formation of the cyclopropane ring followed by the introduction of the oxan-4-yl and amine groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the oxan-4-yl group via nucleophilic substitution or addition reactions.
Amine Introduction: Introduction of the amine group through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxan-4-yl group can be reduced to form corresponding alcohols or ethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or oxan-4-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the oxan-4-yl group may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and chiral catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” include other chiral cyclopropane derivatives with different substituents. Examples include:
- (1R,2S)-2-(phenyl)cyclopropan-1-amine
- (1R,2S)-2-(methoxy)cyclopropan-1-amine
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other cyclopropane derivatives.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
NCIXPZLRUSGIQE-JGVFFNPUSA-N |
Isomerische SMILES |
C1COCCC1[C@@H]2C[C@H]2N |
Kanonische SMILES |
C1COCCC1C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
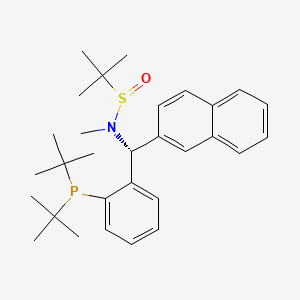
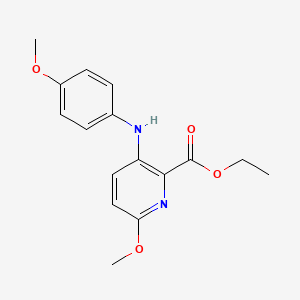
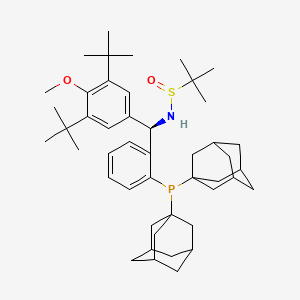

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
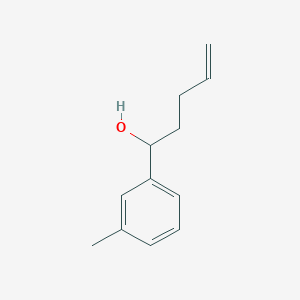
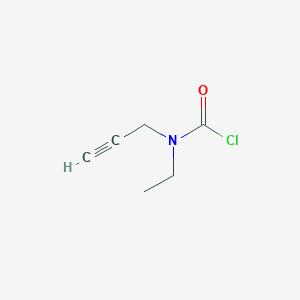

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)



![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
